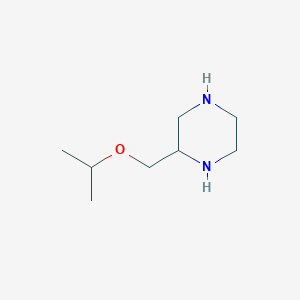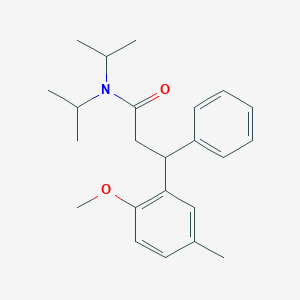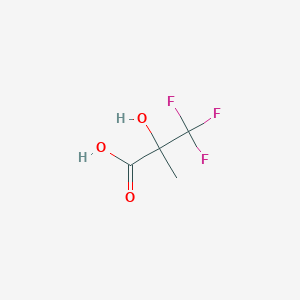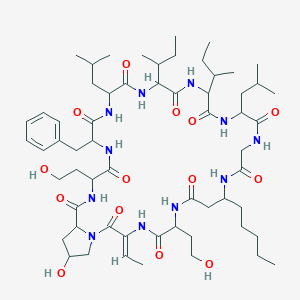
Hormothamnin A
Overview
Description
Hormothamnin A is a cyclic undecapeptide isolated from the tropical marine cyanobacterium Hormothamnion enteromorphoides. This compound is notable for its cytotoxic properties and contains a unique combination of six common and five uncommon or novel amino acid residues . The discovery and initial characterization of this compound have highlighted its potential as a bioactive natural product with significant implications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hormothamnin A involves complex peptide synthesis techniques. The cyclic nature of the peptide requires careful control of reaction conditions to ensure the correct formation of peptide bonds and the maintenance of the cyclic structure. High-Resolution Fast Atom Bombardment (HR FAB) mass spectrometry and 2D-NMR are commonly used to confirm the structure of the synthesized peptide .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Hormothamnion enteromorphoides in controlled environments. Bioassay-guided fractionation is employed to isolate the peptide from cultured material. High-Performance Liquid Chromatography (HPLC) is used to purify the compound and ensure consistency in its production .
Chemical Reactions Analysis
Types of Reactions: Hormothamnin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its bioactivity or stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophilic reagents to introduce new functional groups into the peptide structure .
Major Products Formed: The major products formed from these reactions are typically modified peptides with enhanced cytotoxic properties or improved stability. These modifications can lead to the development of new derivatives with potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, Hormothamnin A serves as a model compound for studying the synthesis and modification of cyclic peptides. Its unique structure provides insights into peptide bond formation and the stabilization of cyclic peptides .
Biology: In biological research, this compound is used to study the interactions between peptides and cellular targets. Its cytotoxic properties make it a valuable tool for investigating cell death mechanisms and the development of new anticancer agents .
Medicine: this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has been tested against various cancer cell lines, including human lung and colon cancer cells, demonstrating significant cytotoxicity .
Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and biotechnological applications. Its unique structure and bioactivity make it a candidate for drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of Hormothamnin A involves its interaction with specific molecular targets within cells. The peptide binds to cellular receptors, leading to the activation of signaling pathways that induce apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound disrupts the tubulin-microtubule balance and inhibits angiogenesis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Hormothamnin A is unique among cyclic peptides due to its combination of common and uncommon amino acid residues. Similar compounds include:
Microcystins: These are cyclic heptapeptides produced by cyanobacteria, known for their hepatotoxicity.
Lyngbyatoxins: These are cyclic peptides with potent inflammatory properties.
Cryptophycin-1: This cyclic peptide is an inhibitor of microtubule assembly and shows impressive activity against solid tumors.
Properties
IUPAC Name |
(3Z)-28-benzyl-19,22-di(butan-2-yl)-3-ethylidene-36-hydroxy-6,31-bis(2-hydroxyethyl)-16,25-bis(2-methylpropyl)-10-pentyl-1,4,7,11,14,17,20,23,26,29,32-undecazabicyclo[32.3.0]heptatriacontane-2,5,8,12,15,18,21,24,27,30,33-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H97N11O14/c1-11-15-17-22-39-30-48(75)63-42(23-25-72)53(78)64-41(14-4)60(85)71-33-40(74)31-47(71)57(82)65-43(24-26-73)54(79)67-46(29-38-20-18-16-19-21-38)55(80)66-45(28-35(7)8)56(81)69-51(37(10)13-3)59(84)70-50(36(9)12-2)58(83)68-44(27-34(5)6)52(77)61-32-49(76)62-39/h14,16,18-21,34-37,39-40,42-47,50-51,72-74H,11-13,15,17,22-33H2,1-10H3,(H,61,77)(H,62,76)(H,63,75)(H,64,78)(H,65,82)(H,66,80)(H,67,79)(H,68,83)(H,69,81)(H,70,84)/b41-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJITSSPIIUAM-QVGWBTEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)NC(C(=O)NC(=CC)C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CC(=O)NC(C(=O)N/C(=C\C)/C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H97N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046497 | |
| Record name | Hormothamnin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120500-21-2 | |
| Record name | Hormothamnin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



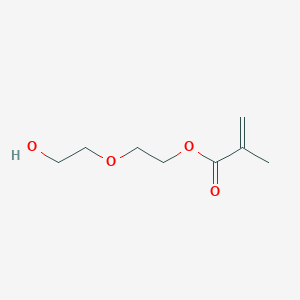

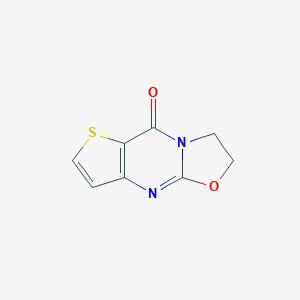
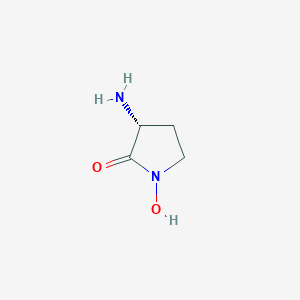
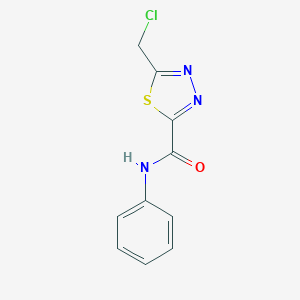

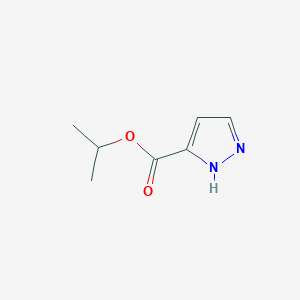

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
